
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole: is a derivative of Lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position, which enhances its stability and modifies its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole typically involves the protection of the hydroxyl group in Lansoprazole. The process begins with the reaction of Lansoprazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is used as a protected intermediate in the synthesis of more complex molecules. The TBDMS group provides stability during various chemical transformations .
Biology and Medicine: In biological research, this compound serves as a tool to study the metabolism and pharmacokinetics of Lansoprazole derivatives. It helps in understanding how modifications at specific positions affect the overall activity and stability of the drug .
Industry: In the pharmaceutical industry, this compound is used in the development of new proton pump inhibitors with improved properties. It also finds applications in the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is similar to that of Lansoprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The TBDMS group, however, may influence the compound’s pharmacokinetics and stability, potentially leading to different absorption and metabolism profiles .
Comparison with Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Uniqueness: 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole stands out due to the presence of the TBDMS protecting group, which enhances its stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl]oxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3O3SSi/c1-14-18(26-10-9-19(14)30-13-22(23,24)25)12-32(29)20-27-16-8-7-15(11-17(16)28-20)31-33(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJAXCWRAVWBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747262 |
Source


|
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-74-3 |
Source


|
| Record name | 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
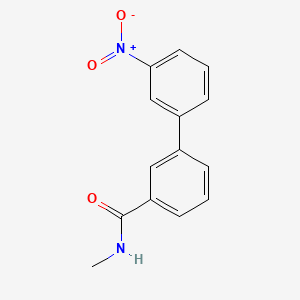

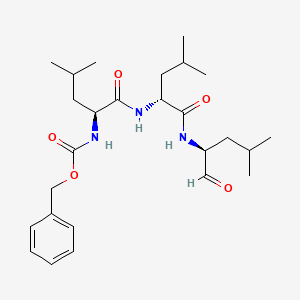

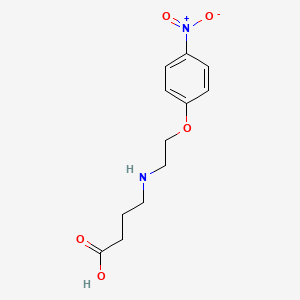
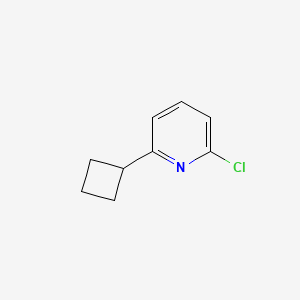

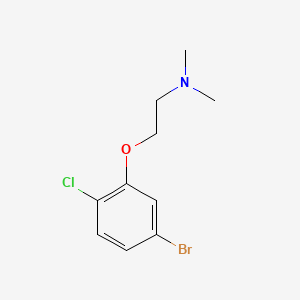


![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)
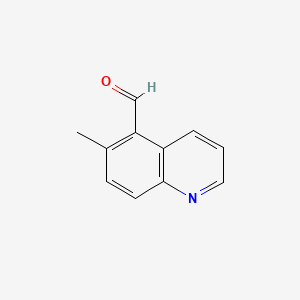
![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)

